5-Methoxy-3-phenylisoxazole
Overview
Description
5-Methoxy-3-phenylisoxazole is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-Methoxy-3-phenylisoxazole, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metal from the reaction mixtures . One of the most researched and reported synthesis methods for isoxazole derivatives is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of 5-Methoxy-3-phenylisoxazole consists of a five-membered isoxazole ring attached to a phenyl group and a methoxy group . The average mass of the molecule is 159.185 Da .Chemical Reactions Analysis
Isoxazole compounds, including 5-Methoxy-3-phenylisoxazole, can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . The specific chemical reactions that 5-Methoxy-3-phenylisoxazole can undergo may depend on the reaction conditions and the presence of other reactants.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure 5-Methoxy-3-phenylisoxazole derivatives have been synthesized and analyzed for their molecular packing and intermolecular interactions in crystals. These structures display intermolecular C—H•••O hydrogen bonding and C—H•••π interactions, forming layers in the crystal lattice. The crystal structures are consolidated by π—π interactions, and the most significant contributions to the crystal packing come from H•••H, H•••C/C•••H, and O•••H/H•••O interactions. Hirshfeld surface analysis, along with Density Functional Theory (DFT) calculations, has been used to analyze the electronic and geometric properties of these compounds, offering insights into their molecular electrostatic potential and the contributions of different intermolecular contacts within the supramolecular structure (Laamari et al., 2020).
Photolysis and Photochemistry The photolysis of 3-Hydroxy-4-phenylisoxazol-5(2H)-ones has been studied, revealing that these compounds photolyze independently from their tautomers. Novel photochemical pathways for these processes are suggested, offering potential applications in the field of photochemistry (Prager & Smith, 1995).
Nonlinear Optical Properties Isoxazole derivatives with the 3-phenyl-5-isoxazolone moiety have been shown to possess significant second-harmonic generation (SHG) effects, making them potential candidates for applications in nonlinear optics. Their optical and thermal properties have been characterized, providing a foundation for further exploration of their use in optoelectronic devices (Zhang et al., 2015).
Biological and Chemical Reactivity
Lithiation and Reactivity The lithiation of 3,5-disubstituted isoxazoles has been studied, demonstrating the formation of 4-lithio derivatives as shown by conversion to 4-carboxylic acids and 4-iodocompounds. This research lays the groundwork for the use of isoxazoles in various synthetic applications and provides insights into their reactivity patterns (Micetich & Chin, 1970).
Molecular Docking and Pharmacological Evaluation Novel isoxazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activity, supported by molecular docking studies. These compounds show potential as therapeutic agents against various bacterial infections and tuberculosis (Shingare et al., 2018).
properties
IUPAC Name |
5-methoxy-3-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-10-7-9(11-13-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEKSAHEQDFLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-phenylisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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